(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis of a complex molecule like the one you mentioned would likely involve several steps, each requiring specific reagents and reaction conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanism of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Scientific Research Applications
Antimicrobial and Antifungal Applications
Fluorobenzamides containing thiazole and thiazolidine structures have been synthesized and shown to possess promising antimicrobial activities. The presence of a fluorine atom in these compounds is essential for enhancing their antimicrobial effectiveness against a range of bacteria and fungi (Desai, Rajpara, & Joshi, 2013). Similarly, 1,3,4-oxadiazole derivatives have demonstrated insecticidal activity, highlighting their potential utility in agricultural pest control (Mohan et al., 2004).
Drug Discovery and Pharmacological Studies
The fluorine atom's inclusion in these compounds significantly impacts their pharmacological properties, including metabolic stability and bioactivity. For example, studies have utilized 19F-NMR spectroscopy to investigate the metabolism and disposition of potent HIV integrase inhibitors, demonstrating the critical role of fluorinated compounds in drug development (Monteagudo et al., 2007).
Antitumor Properties
Additionally, fluorinated benzothiazoles have been researched for their antitumor properties, revealing potent cytotoxic activities against various cancer cell lines. The specific substitution patterns, including fluorine atoms, significantly contribute to their activity profile, underscoring the importance of fluorine in medicinal chemistry (Hutchinson et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-16-10-8-15(9-11-16)18(24)21-13-17-22-23-19(25-17)26-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,24)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQWLUDQRYJBRY-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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